5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide
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Description
5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19BrN2O4S and its molecular weight is 451.34. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalysed Direct Heteroarylations
Anti-Bacterial Activities
N-(4-bromophenyl)furan-2-carboxamide derivatives have shown significant in vitro anti-bacterial activities against drug-resistant bacteria, including A. baumannii and K. pneumoniae. This indicates the potential use of similar bromo-carboxamide compounds in developing new antibacterial agents (A. Siddiqa et al., 2022).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines, which share structural motifs with the compound , have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens. This highlights their potential as templates for designing new antiprotozoal therapies (M. Ismail et al., 2004).
Organic Ligands for Metal Complexes
Furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been synthesized and used to create metal complexes with potential antibacterial properties. This application suggests the utility of such compounds in coordination chemistry and their potential biological activities (H. Patel, 2020).
Novel Natural Products from Seaweed
Furanyl compounds derived from the red seaweed Gracilaria opuntia have shown potential anti-inflammatory and antioxidative properties in various in vitro models. This indicates the chemical's potential in discovering new natural products with pharmacological activities (Fasina Makkar & K. Chakraborty, 2018).
properties
IUPAC Name |
5-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S/c1-11-16(8-9-21-18(23)14-6-7-17(20)26-14)27-19(22-11)12-4-5-13(24-2)15(10-12)25-3/h4-7,10H,8-9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYIOMJRXDLTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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